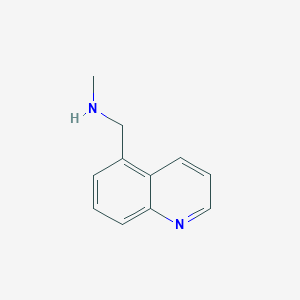

N-methyl-1-quinolin-5-ylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-1-quinolin-5-ylmethanamine” is a chemical compound with the molecular formula C11H12N2 . It is a solid substance .

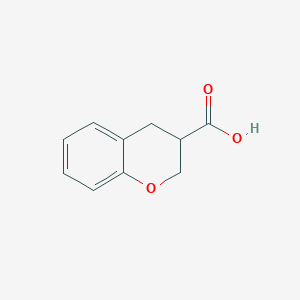

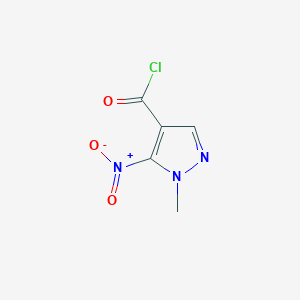

Molecular Structure Analysis

The molecular structure of “N-methyl-1-quinolin-5-ylmethanamine” can be represented by the SMILES stringCl.CNCc1cccc2ncccc12 . The InChI key is SQWYZSORJXHOMA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“N-methyl-1-quinolin-5-ylmethanamine” is a solid substance . Its molecular weight is 172.23 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-methyl-1-quinolin-5-ylmethanamine: and its derivatives have been studied for their potential anticancer properties. Quinoline motifs are present in various therapeutic agents and are known for their broad spectrum of bio-responses . The compound’s ability to interfere with cellular signaling pathways makes it a candidate for cancer treatment research.

Neuropharmacology

In the field of neuropharmacology, N-methyl-1-quinolin-5-ylmethanamine shows promise due to its ability to act as a ligand for dopamine and serotonin receptors. This property is being explored for the treatment of neurological disorders such as Parkinson’s disease, schizophrenia, and depression.

Antimicrobial and Antifungal Applications

Quinoline derivatives exhibit significant antimicrobial and antifungal activities. Research into N-methyl-1-quinolin-5-ylmethanamine includes developing new compounds that can combat bacterial infections, offering an alternative to traditional antibiotics .

Anti-Inflammatory and Antioxidant Effects

The compound is also being investigated for its anti-inflammatory and antioxidant effects. These properties are crucial in the treatment of chronic diseases and in preventing oxidative stress-related cellular damage .

Antimalarial and Antituberculosis

N-methyl-1-quinolin-5-ylmethanamine: has shown potential in the fight against malaria and tuberculosis. Its pharmacological efficacy is enhanced by various substituents on the quinoline scaffold, which can be tailored to target specific strains of these diseases .

Proteomics Research

In proteomics, N-methyl-1-quinolin-5-ylmethanamine is used for its chemical properties that can aid in the study of protein expression and function. It’s a valuable tool for researchers looking to understand the complex dynamics of proteomes .

Safety and Hazards

Wirkmechanismus

Target of Action

N-methyl-1-quinolin-5-ylmethanamine is a compound used for proteomics research . .

Biochemical Pathways

As a compound used in proteomics research, it may interact with various proteins and influence multiple biochemical pathways .

Result of Action

As a compound used in proteomics research, it may have diverse effects depending on the specific proteins it interacts with .

Eigenschaften

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWMVUARPULOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405842 |

Source

|

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-quinolin-5-ylmethanamine | |

CAS RN |

120139-90-4 |

Source

|

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)